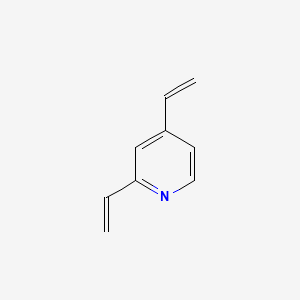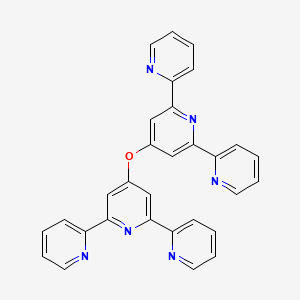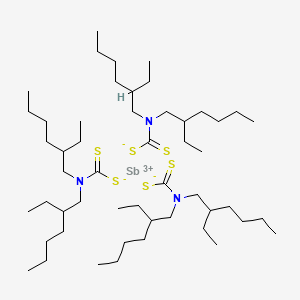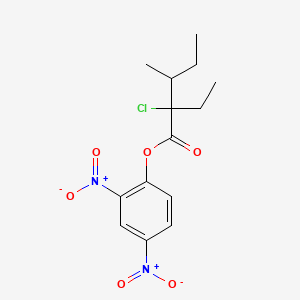
2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate is an organic compound with the molecular formula C14H17ClN2O6 It is known for its unique structural features, which include a dinitrophenyl group and a chloro-ethyl-methylpentanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate typically involves the esterification of 2-chloro-2-ethyl-3-methylpentanoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of (2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of (2,4-diaminophenyl) 2-chloro-2-ethyl-3-methylpentanoate.
Hydrolysis: Formation of 2-chloro-2-ethyl-3-methylpentanoic acid and 2,4-dinitrophenol.
Aplicaciones Científicas De Investigación
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate involves its interaction with molecular targets through its reactive functional groups. The dinitrophenyl group can undergo redox reactions, while the chloro-ethyl-methylpentanoate moiety can participate in nucleophilic substitution reactions. These interactions can modulate biological pathways and enzyme activities, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylbutanoate: Similar structure but with a butanoate moiety instead of pentanoate.
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylhexanoate: Similar structure but with a hexanoate moiety instead of pentanoate.
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpropanoate: Similar structure but with a propanoate moiety instead of pentanoate.
Uniqueness
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the dinitrophenyl and chloro-ethyl-methylpentanoate moieties allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
2183-38-2 |
|---|---|
Fórmula molecular |
C14H17ClN2O6 |
Peso molecular |
344.75 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate |
InChI |
InChI=1S/C14H17ClN2O6/c1-4-9(3)14(15,5-2)13(18)23-12-7-6-10(16(19)20)8-11(12)17(21)22/h6-9H,4-5H2,1-3H3 |
Clave InChI |
ORVMNJUUJWSZDQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CC)(C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


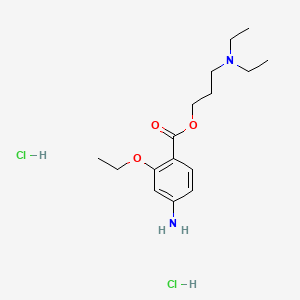
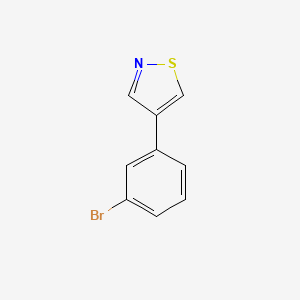
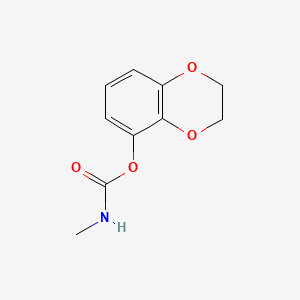


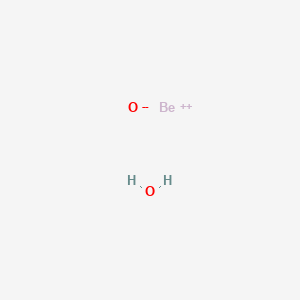
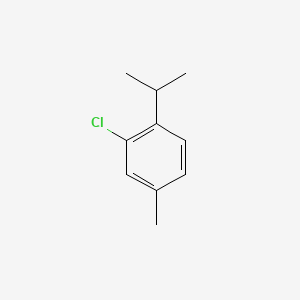

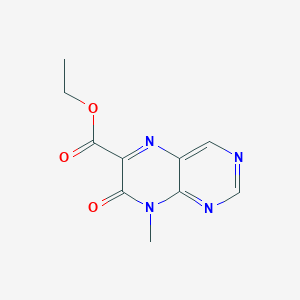
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)

